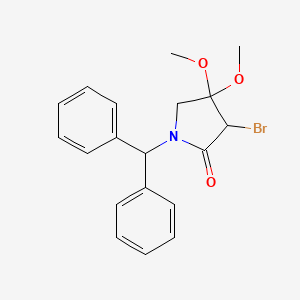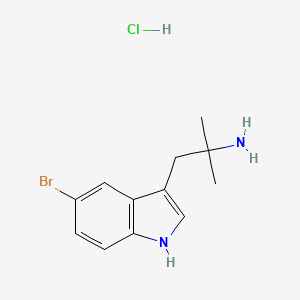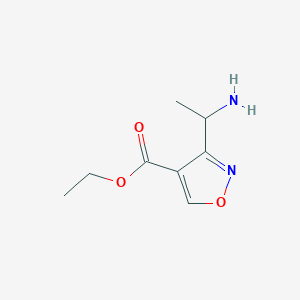
3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one is an organic compound that has gained attention in scientific research due to its unique properties. This compound is also known as BDMP, and it is a synthetic derivative of the opioid receptor antagonist naltrexone. BDMP has been found to have potential applications in the field of medicine and pharmacology, including as a research tool to study opioid receptors.
Scientific Research Applications
Synthesis and Structural Analysis
The research on compounds structurally related to 3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one focuses on their synthesis and potential applications. One study discussed the facile synthesis and crystal structure analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, highlighting the structural flexibility and redox properties of these compounds, which could suggest potential electronic or photonic applications (Ito et al., 2002). Another related study involves the synthesis of 2,2',6,6'-Tetramethoxy-4,4'-diphenylphosphinoyl-3,3'-bipyridyl through electrophilic substitution and coupling reactions, indicating its potential utility in chemical synthesis and material science (Chen Yu-yan, 2004).
Catalysis and Chemical Reactions
Research into the catalytic applications and reaction mechanisms of related brominated compounds is extensive. For example, the study on 'Pincer' pyridine dicarbene complexes of nickel elaborates on the unusual ring opening of coordinated imidazol-2-ylidene, which could be relevant for developing novel catalytic systems (Pugh, Boyle, & Danopoulos, 2008). Another study explores the one-pot synthesis of 2-substituted benzo[b]furans, demonstrating high catalytic efficiency and potential for organic synthesis (Zhou et al., 2014).
Materials Science and Surface Chemistry
Investigations into the surface chemistry and reactivity of molybdenum oxide catalysts for transesterification reactions provide insights into their applications in materials science and catalysis (Liu et al., 2007). Another example is the use of brominated compounds in the synthesis of heterocyclic systems, showcasing their utility in generating novel materials with potential electronic or photonic applications (Bogolyubov, Chernysheva, & Semenov, 2004).
Environmental Science and Oxidation Processes
Research on the oxidation kinetics of bromophenols and the formation of brominated polymeric products during water treatment highlights the environmental relevance of studying brominated compounds. This work examines the reactivity of bromophenols with potassium permanganate and identifies potential environmental concerns related to the formation of brominated byproducts (Jiang et al., 2014).
properties
IUPAC Name |
1-benzhydryl-3-bromo-4,4-dimethoxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-23-19(24-2)13-21(18(22)17(19)20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEFXAWITXOCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C(=O)C1Br)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one | |
CAS RN |
459869-30-8 |
Source


|
| Record name | 3-bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)
![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)



![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)

![2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2653233.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
